Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
Description
Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (CAS: 1211479-06-9) is a bicyclic heterocyclic compound with the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol . This structure is of significant interest in medicinal chemistry due to its role as a precursor for anticancer agents . The compound is typically synthesized via multicomponent reactions, such as the catalyst-free, one-pot method in aqueous media described by Adeleh Moshtaghi Zonouz et al. .
Properties
IUPAC Name |
methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-8(11)7-5-4-13-3-2-6(5)9-10-7/h2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJXUKXNOYFBSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1COCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl) ethyl acetate
- Reactants: Tetrahydropyran-4-one and diethyl oxalate.
- Solvent: Tetrahydrofuran (THF).
- Base: Lithium bis(trimethylsilyl)amide (LiHMDS).
- Conditions:
- Under argon atmosphere, cool the reaction mixture to -70 to -80 °C.
- Slowly add a solution of tetrahydropyranone and diethyl oxalate in THF.
- Stir at -70 to -80 °C for 30 to 120 minutes until reaction completion (monitored by TLC).
- Warm to -5 to 10 °C, quench with water, adjust pH to 2-3 using concentrated HCl.
- Extract with ethyl acetate, wash with saturated saline, and concentrate to obtain crude keto-ester intermediate.
Notes: The molar ratios are critical for yield optimization: tetrahydropyranone to LiHMDS from 1:0.5 to 1:1.2, and tetrahydropyranone to diethyl oxalate also 1:0.5 to 1:1.2.
Step 2: Cyclization to form Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
- Reactants: Crude keto-ester intermediate and hydrazine hydrate.
- Solvent: Glacial acetic acid.
- Conditions:
- Dissolve keto-ester in glacial acetic acid.
- Slowly add hydrazine hydrate at 20-30 °C.
- Stir overnight at the same temperature.
- After reaction completion, add water and ethyl acetate.
- Adjust pH to 8-9 with solid sodium carbonate.
- Extract organic layer, wash with brine, concentrate under reduced pressure.
- Precipitate product by adding petroleum ether and filter to obtain crude pyrazole ester.
Notes: The pH adjustment to mildly basic conditions (8-9) is essential for effective extraction and purification.
Step 3: Hydrolysis to Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
- Reactants: Crude ethyl ester from Step 2.
- Solvent: Ethanol.
- Base: Aqueous lithium hydroxide.
- Conditions:
- Dissolve crude ester in ethanol.
- Slowly add aqueous lithium hydroxide at 10-20 °C.
- Heat to 40-60 °C and stir for 2-3 hours until complete reaction (TLC monitored).
- Concentrate the reaction mixture.
- Acidify to pH 1-2 with dilute hydrochloric acid at 10-20 °C.
- Filter and wash the precipitated white solid.
- Dry under vacuum to obtain pure this compound.
Yield and Purity: The overall yield of the three-step process is approximately 65%, with final product purity reaching 99% after purification.
Reaction Conditions and Optimization Summary
| Step | Reactants | Solvent | Temperature (°C) | Time | pH Adjustment | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Tetrahydropyranone + Diethyl oxalate | THF | -70 to -80 | 30-120 min | 2-3 (HCl) | - | Argon atmosphere, LiHMDS base |
| 2 | Keto-ester + Hydrazine hydrate | Glacial acetic acid | 20-30 | Overnight | 8-9 (Na2CO3) | - | Mild conditions, extraction with EtOAc |
| 3 | Ethyl ester + LiOH | Ethanol | 10-60 (stepwise) | 2-3 hours | 1-2 (HCl) | - | Hydrolysis, precipitation of product |
Alternative Approaches and Notes
- Previous methods using ethyl diazoacetate and tetrahydro-2H-pyran-3-ketone suffer from safety hazards due to explosive reagents and poor scalability, limiting industrial application.
- The described method avoids these issues by employing safer reagents and milder conditions.
- The intermediates in each step are isolated with minimal purification, facilitating process scalability.
- The methyl ester derivative can be obtained by modifying the esterification step, for example, by using methanol instead of ethanol during hydrolysis or esterification, though specific details on methyl ester preparation were less documented in the provided sources.
Research Findings and Practical Considerations
- The use of lithium bis(trimethylsilyl)amide as a strong base at low temperatures is crucial for selective formation of the keto-ester intermediate.
- Hydrazine hydrate in glacial acetic acid provides efficient ring closure to form the pyrazole moiety.
- The hydrolysis step with lithium hydroxide is mild and avoids decomposition of the sensitive heterocyclic system.
- The overall method provides a balance between yield, safety, and scalability, making it suitable for industrial synthesis of this compound or its ethyl ester analogues.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering the functional groups present.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions result in derivatives with different functional groups, potentially enhancing the compound’s reactivity or stability .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrano[4,3-c]pyrazole compounds exhibit significant antimicrobial properties. Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate has been studied for its efficacy against various bacterial strains. In vitro studies demonstrate its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anti-inflammatory Effects
Preliminary studies have shown that this compound possesses anti-inflammatory properties. It may inhibit certain pathways associated with inflammation, making it a candidate for developing treatments for inflammatory diseases. The mechanism appears to involve the modulation of cytokine production and the inhibition of inflammatory mediators.
Anticancer Potential
There is emerging evidence that this compound exhibits cytotoxic effects against various cancer cell lines. Studies suggest that it induces apoptosis in cancer cells by activating specific signaling pathways. This anticancer activity positions it as a potential candidate for further development in oncology.
Polymer Chemistry
The unique structure of this compound allows it to be utilized as a monomer in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties compared to traditional materials. Research is ongoing to explore its application in creating biodegradable plastics.
Nanotechnology
Recent advancements have highlighted the role of this compound in nanotechnology, particularly in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with metal ions makes it suitable for creating functionalized nanoparticles that can target specific tissues or cells.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Study | Efficacy against bacterial strains | Demonstrated significant inhibition of bacterial growth; potential for antibiotic development. |
| Anti-inflammatory Research | Mechanism of action | Identified modulation of cytokine production; suggests therapeutic use in inflammatory diseases. |
| Cancer Cell Line Study | Cytotoxic effects | Induced apoptosis in multiple cancer cell lines; promising lead for anticancer therapies. |
| Polymer Synthesis | Material properties | Developed new polymers with improved thermal stability; potential for biodegradable applications. |
| Nanoparticle Synthesis | Drug delivery systems | Created functionalized nanoparticles for targeted drug delivery; enhances therapeutic efficacy. |
Mechanism of Action
The mechanism by which Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways. The exact pathways and targets depend on the specific application and the compound’s derivatives being studied .
Comparison with Similar Compounds
Thiopyrano Analogs
Its molecular formula is C₈H₁₀N₂O₂S, with a molecular weight of 198.24 g/mol . Key differences include:
- Biological Activity: While direct pharmacological data for this thiopyrano derivative is lacking, sulfur substitution in heterocycles often improves metabolic stability and target binding .
Another related compound, 2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic Acid (CAS: 1782227-68-2), has a branched isopropyl group, increasing steric bulk and molecular weight (226.3 g/mol). Predicted properties include higher density (1.41 g/cm³) and boiling point (430.4°C) compared to oxygen analogs .
Ester Derivatives
- Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (CAS: 518990-21-1) replaces the methyl ester with an ethyl group, resulting in a molecular formula of C₉H₁₂N₂O₃ and weight of 196.21 g/mol . The ethyl chain increases lipophilicity, which may enhance cellular uptake but reduce aqueous solubility. Limited literature exists on its biological activity .
Pyrano[2,3-c]pyrazole Isomers
Compounds like methyl 6-amino-5-cyano-4-aryl-pyrano[2,3-c]pyrazole-3-carboxylates differ in ring fusion position ([2,3-c] vs. [4,3-c]). These isomers are synthesized via four-component reactions but exhibit solubility challenges, limiting their utility as antimicrobial leads .
Pharmacological Comparison
Anticancer Activity
- Target Compound Derivatives: Indolyl-substituted analogs of the target compound showed potent activity against MCF-7, HGC-27, PC-3, and EC-109 cancer cell lines. For example, compound 101 (derived from the pyranopyrazole scaffold) exhibited threefold higher efficacy than 5-fluorouracil .
- Thiopyrano Analogs: No direct anticancer data is available, but sulfur-containing heterocycles like 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid (CAS: 912635-70-2) are explored for enhanced bioactivity .
Biological Activity
Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (CAS No. 2133444-68-3) is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₁₀N₂O₃
- Molecular Weight : 182.18 g/mol
- Storage Conditions : Sealed in dry conditions at 2-8°C
Pharmacological Activities
-
Anticancer Activity :
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. - Mechanisms of Action :
Anti-inflammatory Effects
This compound also shows potential as an anti-inflammatory agent.
- In vitro Studies :
Data Table of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 3.79 | |
| Anticancer | SF-268 | 12.50 | |
| Anti-inflammatory | Various | Comparable to 54.65 (diclofenac) |
Case Studies and Research Findings
-
Study on Anticancer Properties :
A study conducted by Wang et al. explored the synthesis and biological evaluation of various tetrahydropyrano-pyrazole derivatives. The study reported that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines, suggesting that this compound could be a lead compound for further development in cancer therapy . -
Anti-inflammatory Activity :
In research focusing on the anti-inflammatory properties of pyrazole compounds, several derivatives were synthesized and tested for their ability to inhibit inflammatory responses in vitro. The results indicated that these compounds could serve as potential therapeutic agents for inflammatory diseases due to their ability to modulate cytokine production .
Q & A
Q. Key SAR Insights
- Electron-withdrawing groups (e.g., -CF₃) at position 3 enhance cytotoxicity by 2–3 fold .
- Methoxy substituents improve solubility but reduce target binding affinity .
Advanced: How can researchers resolve contradictions in reported reaction yields or biological activities?
Methodological Answer:
Discrepancies often arise from variations in reaction conditions or assay protocols . Mitigation strategies:
- Catalyst screening : Compare urea (yield: 78%) vs. Bi₂O₃/ZrO₂ (yield: 85%) under identical solvent conditions .
- Biological assay standardization : Use the same cell lines (e.g., MCF-7 vs. HGC-27) and positive controls (e.g., doxorubicin) .
- Computational validation : Perform DFT calculations to verify substituent effects on electronic properties (e.g., HOMO-LUMO gaps) .
Advanced: What mechanistic insights explain the regioselectivity of pyranopyrazole formation?
Methodological Answer:
The reaction proceeds via a domino Knoevenagel-Michael-cyclocondensation pathway:
Knoevenagel adduct : Aldehyde and malononitrile form an α,β-unsaturated nitrile.
Michael addition : Hydrazine attacks the nitrile, forming a pyrazole intermediate.
Cyclization : Ester carbonyl reacts with the hydroxyl group, closing the pyran ring .
Key evidence : IR spectroscopy confirms C=O stretching at 1720 cm⁻¹ post-cyclization, while LC-MS tracks intermediates .
Basic: What analytical techniques are critical for purity assessment?
Methodological Answer:
- HPLC-PDA : Purity >95% confirmed using C18 columns (acetonitrile/water gradient) .
- ¹H/¹³C NMR : Diagnostic signals include pyrazole NH (~δ 10.2 ppm) and methyl ester protons (~δ 3.7 ppm) .
- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 54.8%, N: 16.1%) .
Advanced: How are computational methods used to optimize derivatives?
Methodological Answer:
- Molecular dynamics (MD) simulations : Predict binding stability with HDAC8 (RMSD <2 Å over 100 ns) .
- ADMET profiling : SwissADME predicts moderate BBB permeability (TPSA: 80 Ų) but high hepatic metabolism (CYP3A4 substrate) .
- QSAR models : Electron-withdrawing groups at R₃ position correlate with logP values <2.5, enhancing bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
